REACTION_CXSMILES
|
C([O:8][C:9](=[O:17])[NH:10][CH2:11][CH2:12][C:13](O)([CH3:15])[CH3:14])C1C=CC=CC=1.[H-].[Na+].C([O-])(O)=O.[Na+]>C1COCC1>[CH3:15][C:13]1([CH3:14])[O:17][C:9](=[O:8])[NH:10][CH2:11][CH2:12]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(NCCC(C)(C)O)=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated with isolute to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with an ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCNC(O1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |